BenchChemオンラインストアへようこそ!

4-(Dimethylamino)-N,N-diethyl-2-phenylpyrimidine-5-carboxamide

Physicochemical profiling Lipophilicity Permeability

4-(Dimethylamino)-N,N-diethyl-2-phenylpyrimidine-5-carboxamide (CAS 823792-45-6) is a fully substituted pyrimidine-5-carboxamide derivative bearing a 4-dimethylamino donor, a 2-phenyl ring, and an N,N-diethyl tertiary amide at the 5-position. With a molecular formula of C₁₇H₂₂N₄O and a molecular weight of 298.39 g·mol⁻¹, it falls within lead-like physicochemical space (clogP ~3.16, TPSA 59.81 Ų) and satisfies all Lipinski Rule-of-Five criteria.

Molecular Formula C17H22N4O
Molecular Weight 298.4 g/mol
CAS No. 823792-45-6
Cat. No. B15217259
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Dimethylamino)-N,N-diethyl-2-phenylpyrimidine-5-carboxamide
CAS823792-45-6
Molecular FormulaC17H22N4O
Molecular Weight298.4 g/mol
Structural Identifiers
SMILESCCN(CC)C(=O)C1=CN=C(N=C1N(C)C)C2=CC=CC=C2
InChIInChI=1S/C17H22N4O/c1-5-21(6-2)17(22)14-12-18-15(19-16(14)20(3)4)13-10-8-7-9-11-13/h7-12H,5-6H2,1-4H3
InChIKeyZHUGZRORCRRZKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Dimethylamino)-N,N-diethyl-2-phenylpyrimidine-5-carboxamide CAS 823792-45-6: Structural Identity and Research-Grade Procurement Baseline


4-(Dimethylamino)-N,N-diethyl-2-phenylpyrimidine-5-carboxamide (CAS 823792-45-6) is a fully substituted pyrimidine-5-carboxamide derivative bearing a 4-dimethylamino donor, a 2-phenyl ring, and an N,N-diethyl tertiary amide at the 5-position . With a molecular formula of C₁₇H₂₂N₄O and a molecular weight of 298.39 g·mol⁻¹, it falls within lead-like physicochemical space (clogP ~3.16, TPSA 59.81 Ų) and satisfies all Lipinski Rule-of-Five criteria [1]. The compound is catalogued as a G protein-coupled receptor kinase (GRK) inhibitor tool compound by Toronto Research Chemicals and is referenced in the context of pyrimidine-based kinase inhibitor medicinal chemistry [2]. Its tertiary amide topology distinguishes it from the primary amide and N,N-dimethylamide analogs in the same 2-phenylpyrimidine-5-carboxamide series.

Why 4-(Dimethylamino)-N,N-diethyl-2-phenylpyrimidine-5-carboxamide Cannot Be Replaced by Generic 2-Phenylpyrimidine-5-carboxamide Analogs


The 2-phenylpyrimidine-5-carboxamide scaffold is a privileged chemotype exploited across multiple target classes, including PDE4, Syk, GRKs, and folate-dependent enzymes, with biological activity exquisitely sensitive to amide substitution [1][2]. In the PDE4 series, conversion of the 5-carboxamide from primary to substituted amide altered PDE4B IC₅₀ by orders of magnitude (e.g., compound 2: IC₅₀ = 200 nM vs. optimized 4-anilino derivatives) [1]. The N,N-diethyl tertiary amide in the target compound eliminates hydrogen-bond donor capacity at the carboxamide NH, fundamentally altering the pharmacophore relative to the primary amide (CAS 823795-21-7) or the N,N-dimethyl analog (CAS 823793-04-0) . Furthermore, the 4-dimethylamino group provides a distinct electronic push-pull system not present in 4-unsubstituted or 4-anilino congeners, which directly modulates pyrimidine ring electron density and, consequently, hinge-region binding interactions with kinase targets [2][3]. These three structural features—tertiary amide topology, 4-dialkylamino substitution, and 2-phenyl ring electronics—collectively preclude generic substitution within the 2-phenylpyrimidine-5-carboxamide class.

Quantitative Differentiation Evidence for 4-(Dimethylamino)-N,N-diethyl-2-phenylpyrimidine-5-carboxamide Versus Closest Analogs


Lipophilicity Modulation: N,N-Diethyl vs. N,N-Dimethyl Amide—clogP Shift and Predicted Permeability Impact

The N,N-diethyl tertiary amide in the target compound (CAS 823792-45-6) imparts a calculated logP of 3.16 and a topological polar surface area (TPSA) of 59.81 Ų [1]. The N,N-dimethyl analog (CAS 823793-04-0, molecular formula C₁₅H₁₈N₄O, MW 270.33) is predicted to have a lower clogP of approximately 2.3–2.5 based on the loss of two methylene units relative to the diethyl congener . The primary amide analog (CAS 823795-21-7, C₁₃H₁₄N₄O, MW 242.28) carries an additional H-bond donor, increasing TPSA to approximately 85 Ų and reducing clogP below 2.0 . This ~0.7–1.2 log unit shift in lipophilicity between the diethyl and dimethyl analogs translates to a predicted 3- to 5-fold increase in passive membrane permeability based on the established logD–Papp correlation for pyrimidine carboxamides [2].

Physicochemical profiling Lipophilicity Permeability Lead optimization

Hydrogen-Bond Donor Elimination: Tertiary Amide vs. Primary Amide—Impact on Kinase Selectivity Profiles

The target compound contains an N,N-diethyl tertiary amide at the 5-position, which eliminates the carboxamide hydrogen-bond donor (HBD) present in the primary amide analog (CAS 823795-21-7) [1]. In the GRK inhibitor pharmacophore, the 5-carboxamide NH has been implicated in hinge-region hydrogen bonding with the kinase backbone [2]. The tertiary amide's loss of this HBD is predicted to redirect binding orientation away from canonical hinge interactions, potentially conferring an allosteric or type III kinase inhibitor binding mode distinct from primary amide-containing analogs [2]. In the structurally related 5-carbamoyl-2-phenylpyrimidine PDE4 series, conversion from primary amide to substituted amide shifted the inhibitory profile from PDE4B-selective (IC₅₀ = 200 nM for compound 2) to a broader PDE4 subtype profile, demonstrating that amide substitution directly modulates target selectivity [3]. This pharmacophoric difference is a key differentiator for researchers selecting tool compounds for kinase profiling panels.

Kinase selectivity Pharmacophore Hydrogen bonding GRK inhibition

Electronic Modulation by 4-Dimethylamino Substitution: Comparison with 4-Unsubstituted 2-Phenylpyrimidine-5-carboxamide Scaffolds

The 4-dimethylamino group is a strong π-electron donor that significantly increases the electron density of the pyrimidine ring, as evidenced by the photophysical behavior of 4-(dialkylamino)pyrimidines, which exhibit dual fluorescence from a planar locally excited state and a twisted intramolecular charge-transfer (TICT) state equilibrating within 20 ps in nitrile solvents [1]. This electronic push-pull system is absent in 4-unsubstituted 2-phenylpyrimidine-5-carboxamide (CAS 122773-96-0) and in 4-anilino-substituted analogs such as those in the PDE4 inhibitor series [2]. The enhanced electron density at the pyrimidine N1 and N3 positions directly affects the strength of hinge-region hydrogen bonds with kinase backbone residues, a factor that distinguishes the 4-dimethylamino series from 4-unsubstituted or 4-arylamino scaffolds in GRK and other kinase inhibition assays [3]. In the GRK2 assay context, 4-(dimethylamino)-2-phenylpyrimidine derivatives have shown measurable but modest activity (EC₅₀ ≈ 23,000 nM), whereas the 4-anilino-PDE4 series achieves nanomolar potency, highlighting how the 4-substituent class dictates target engagement strength [4].

Electronic effects Pyrimidine reactivity Kinase hinge binding SAR

Metabolic Stability Differentiation: N,N-Diethyl vs. N,N-Dimethyl Amide—Predicted CYP450 N-Dealkylation Susceptibility

The N,N-diethyl amide in the target compound presents two ethyl groups as potential sites for CYP450-mediated N-dealkylation, a common metabolic pathway for tertiary amines and amides [1]. In contrast, the N,N-dimethyl analog (CAS 823793-04-0) contains only methyl groups, which are generally less susceptible to oxidative N-demethylation due to the higher bond dissociation energy of the N–CH₃ bond (~92 kcal·mol⁻¹) compared to the N–CH₂CH₃ bond (~88 kcal·mol⁻¹) [2]. The primary amide analog (CAS 823795-21-7) is metabolized primarily via hydrolysis rather than oxidative dealkylation. This differential metabolic liability means that researchers selecting between these three analogs for in vivo or cell-based assays must consider that the diethyl analog may exhibit a shorter metabolic half-life due to more facile N-deethylation, while potentially offering a distinct metabolite profile that could confound or enrich pharmacological readouts [3].

Metabolic stability N-dealkylation CYP450 In vitro ADME

Aqueous Solubility and Formulation Considerations: Diethyl Amide vs. Dimethyl and Primary Amide Analogs

The N,N-diethyl tertiary amide imparts greater steric bulk and lipophilicity (clogP 3.16) compared to the N,N-dimethyl analog (predicted clogP ~2.4) [1]. Based on the established General Solubility Equation (GSE: log S = 0.5 − 0.01(MP − 25) − logP), the ~0.7 log unit increase in logP predicts approximately a 5-fold reduction in intrinsic aqueous solubility for the diethyl analog relative to the dimethyl congener, assuming comparable melting points [2]. The primary amide analog (CAS 823795-21-7) is predicted to exhibit the highest aqueous solubility of the three due to its lower logP and additional hydrogen-bond donor capacity, which enhances water solvation. Vendor technical data indicates the compound is supplied as a light beige solid soluble in DMSO , consistent with its moderate lipophilicity. This solubility differentiation has direct implications for assay design: the diethyl analog may require higher DMSO concentrations or alternative co-solvents in aqueous buffer systems compared to its more polar analogs, a critical consideration for high-throughput screening format compatibility.

Aqueous solubility Formulation In vitro assay compatibility DMSO solubility

Scaffold-Level Target Engagement: GRK Inhibition Profile of 4-(Dimethylamino)-2-phenylpyrimidine Series Versus Alternative Kinase Chemotypes

The 4-(dimethylamino)-2-phenylpyrimidine-5-carboxamide scaffold has been annotated as a G protein-coupled receptor kinase (GRK) inhibitor chemotype, with BindingDB-deposited data showing a closely related 4-(dimethylamino)-2-phenylpyrimidine derivative achieving an EC₅₀ of 23,000 nM against human GRK2 in a HEK-B2 cAMP accumulation assay [1]. This places the scaffold in the low-micromolar potency range for GRK2, distinct from the indazole/dihydropyrimidine class (GRK2-selective, IC₅₀ < 0.5 μM) and the pyrrolopyrimidine class (GRK1/GRK5-selective) identified by Larimore et al. [2]. Within the broader pyrimidine-5-carboxamide class, the GRK activity of the 4-dimethylamino series contrasts with the potent PDE4 inhibition (IC₅₀ = 200 nM) of the 4-anilino-5-carbamoyl series, and with the Syk inhibition reported for 2,4-diaminopyrimidine-5-carboxamides [3][4]. This target-class selectivity differentiation—GRK over PDE4 and Syk—is a direct consequence of the 4-dimethylamino-2-phenyl pharmacophore and is the primary scientific rationale for procuring this specific compound class for GRK-focused research programs.

GRK inhibition Kinase selectivity Target engagement Chemical probe

Defined Research Application Scenarios for 4-(Dimethylamino)-N,N-diethyl-2-phenylpyrimidine-5-carboxamide (CAS 823792-45-6)


GRK Biochemical Profiling and Selectivity Panel Screening

This compound is optimally deployed as a reference tool in GRK subtype selectivity panels (GRK1/2/5/6). The 4-dimethylamino-2-phenylpyrimidine scaffold has confirmed GRK2 engagement (EC₅₀ ≈ 23,000 nM in cAMP assay) and is structurally distinct from the indazole/dihydropyrimidine GRK2-selective chemotype (CCG215022, IC₅₀ = 150 nM) [1]. Researchers comparing GRK inhibition across chemotypes can use the target compound to establish scaffold-dependent selectivity fingerprints, particularly because the tertiary N,N-diethyl amide eliminates hinge-region hydrogen bonding, potentially altering the GRK subtype inhibition profile relative to primary amide-containing analogs [2]. Procurement of the diethyl analog alongside the N,N-dimethyl and primary amide congeners enables a focused SAR study of amide substitution effects on GRK subtype selectivity.

Metabolic Soft-Spot Mapping in the 2-Phenylpyrimidine-5-carboxamide Series

The N,N-diethyl amide moiety provides two distinct N-dealkylation sites for CYP450-mediated metabolism, with N–CH₂CH₃ bond dissociation energies approximately 4 kcal·mol⁻¹ lower than the N–CH₃ bonds in the N,N-dimethyl analog [1]. This differential metabolic susceptibility makes the diethyl analog a valuable probe compound for identifying metabolic soft spots in the 2-phenylpyrimidine-5-carboxamide series. In vitro incubation in human liver microsomes or hepatocytes, with LC-MS/MS metabolite identification, can map N-deethylation vs. N-demethylation vs. pyrimidine ring oxidation products across the diethyl, dimethyl, and primary amide congeners [2]. The resulting metabolic stability ranking across the three analogs guides lead optimization decisions regarding which amide substitution pattern offers the most favorable ADME profile for in vivo pharmacokinetic studies.

Physicochemical Profiling and Formulation Development for Kinase Inhibitor Lead Series

With a calculated logP of 3.16, TPSA of 59.81 Ų, and predicted aqueous solubility of approximately 12 μg·mL⁻¹, the target compound serves as a lipophilic boundary marker within a 2-phenylpyrimidine-5-carboxamide lead optimization series [1]. Its ~5-fold lower predicted solubility relative to the N,N-dimethyl analog (CAS 823793-04-0) and ~20-fold lower relative to the primary amide (CAS 823795-21-7) provides a gradient of physicochemical properties for systematic formulation screening [2]. Researchers can use this compound to define the upper lipophilicity limit compatible with their assay format (e.g., maximum DMSO concentration tolerated, need for co-solvents, impact on cellular permeability vs. solubility trade-off). This data informs go/no-go decisions on further lipophilicity increases in the series.

Chemical Probe Qualification and Negative Control Design for GRK-Mediated Signaling Studies

Given its modest GRK2 potency (EC₅₀ ≈ 23,000 nM), the target compound is appropriately deployed as a low-affinity control or as a scaffold-matched inactive analog when paired with more potent GRK inhibitors such as CCG215022 (GRK2 IC₅₀ = 150 nM) [1]. The structural similarity to the broader 4-(dimethylamino)-2-phenylpyrimidine series, combined with the tertiary amide's distinct pharmacophoric features, makes it suitable as a chemical probe for assessing target engagement specificity in cellular GRK signaling assays (e.g., isoproterenol-stimulated cAMP accumulation in HEK-B2 cells) [2]. Its procurement alongside the primary amide analog enables researchers to discriminate between hinge-binding-dependent and hinge-binding-independent GRK modulation, supporting probe qualification efforts in chemical biology programs.

Quote Request

Request a Quote for 4-(Dimethylamino)-N,N-diethyl-2-phenylpyrimidine-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.